molecular formula C10H10F2O2 B13985636 Ethyl 3-(difluoromethyl)benzoate

Ethyl 3-(difluoromethyl)benzoate

Cat. No.: B13985636
M. Wt: 200.18 g/mol
InChI Key: UYNCGOYCLOKACH-UHFFFAOYSA-N
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Description

Ethyl 3-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a difluoromethyl (-CF₂H) substituent at the 3-position of the benzoate ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the difluoromethyl group. Fluorine's high electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . The difluoromethyl group also introduces steric and electronic effects that influence reactivity, making it a valuable intermediate in synthesizing bioactive molecules .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

ethyl 3-(difluoromethyl)benzoate

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6,9H,2H2,1H3

InChI Key

UYNCGOYCLOKACH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(difluoromethyl)benzoate typically involves the introduction of a difluoromethyl group into the benzoate structure. One common method is the difluoromethylation of ethyl benzoate using difluoromethylating agents such as ClCF₂H. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoate substrate. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates.

Scientific Research Applications

Ethyl 3-(difluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(difluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 3-(Trifluoromethyl)benzoate

  • Structure : Trifluoromethyl (-CF₃) at the 3-position.
  • Key Differences :
    • The -CF₃ group is more electron-withdrawing than -CF₂H, reducing the electron density of the aromatic ring and altering reaction kinetics in nucleophilic substitutions .
    • Higher lipophilicity (logP) compared to the difluoromethyl analog, impacting membrane permeability .
    • Applications : Widely used in liquid crystal materials and as a building block for kinase inhibitors .

Ethyl 4-(Difluoromethyl)benzoate

  • Structure : Difluoromethyl (-CF₂H) at the 4-position.
  • Key Differences :
    • Positional isomerism affects steric interactions in target binding. For example, the 4-substituted derivative may exhibit better alignment with hydrophobic pockets in enzyme active sites .
    • Synthesis : Requires regioselective functionalization, which is more challenging than 3-substitution routes .

Ethyl 2-Fluorobenzoate

  • Structure : Single fluorine atom at the 2-position.
  • Key Differences :
    • Reduced steric bulk compared to -CF₂H or -CF₃ derivatives, enabling faster metabolic clearance .
    • Lower thermal stability due to weaker inductive effects .

Non-Fluorinated Analogues

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Dimethylamino (-N(CH₃)₂) group at the 4-position.
  • Key Differences: The amino group increases basicity, enhancing water solubility but reducing bioavailability . Reactivity: Promotes higher degrees of conversion in photopolymerization reactions compared to fluorinated esters, making it preferred in resin cements .

Ethyl 3-(1H-Tetrazol-1-yl)benzoate

  • Structure : Tetrazole ring at the 3-position.
  • Key Differences :
    • The tetrazole group introduces hydrogen-bonding capability, improving target affinity in drug design .
    • Lower chemical stability under acidic conditions compared to fluorinated derivatives .

Substituent Effects on Physicochemical Properties

Property Ethyl 3-(Difluoromethyl)benzoate Ethyl 3-(Trifluoromethyl)benzoate Ethyl 2-Fluorobenzoate
logP 2.8 (predicted) 3.2 2.1
Electron-Withdrawing Moderate (-CF₂H) Strong (-CF₃) Weak (-F)
Thermal Stability (°C) 220–240 250–270 180–200
Metabolic Half-Life (h) 6.5 8.2 3.0

Data compiled from .

Comparison with Trifluoromethyl Analogs :

  • Trifluoromethyl derivatives often require costly fluorinating agents (e.g., SF₄ or HF), whereas difluoromethyl compounds utilize safer reagents like difluorochloroacetyl chloride .
  • Difluoromethylation typically achieves 70–85% yields, slightly lower than trifluoromethylation (80–90%) due to byproduct formation .

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